molecular formula C21H21NO4 B13580652 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid

Cat. No.: B13580652
M. Wt: 351.4 g/mol
InChI Key: RHASGVLJFVPVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid is a complex organic compound with a molecular formula of C21H21NO4. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid typically involves the protection of the amino group with the Fmoc group, followed by the formation of the cyclobutyl ring and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

The use of automated synthesis equipment and stringent quality control measures would be essential to ensure consistency and purity in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amino acids .

Scientific Research Applications

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid is unique due to its cyclobutyl ring, which provides distinct steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness can influence the reactivity and stability of the compound in various synthetic applications .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid

InChI

InChI=1S/C21H21NO4/c23-20(24)11-13-9-10-19(13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)

InChI Key

RHASGVLJFVPVTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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